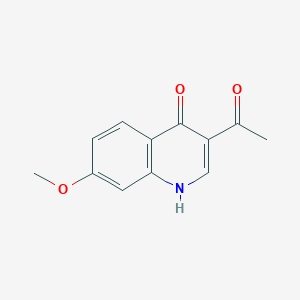

3-acetyl-7-methoxyquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

3-acetyl-7-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(16-2)3-4-9(11)12(10)15/h3-6H,1-2H3,(H,13,15) |

InChI Key |

PIGHUWSQFSIYAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 3 Acetyl 7 Methoxyquinolin 4 1h One Analogues

Comprehensive SAR Analysis of the 3-acetyl-7-methoxyquinolin-4(1H)-one Core

The biological profile of this compound is intricately linked to the electronic and conformational properties of its core structure and substituents.

The acetyl group at the C-3 position is a key feature of the 3-acetyl-4-hydroxy-2-quinolinone framework. This substituent, possessing both electrophilic and nucleophilic centers, plays a crucial role in the molecule's reactivity and potential for synthetic transformations. nih.gov The reactivity of the acetyl group allows for various chemical modifications, including heterocyclization reactions, which can lead to the formation of fused heterocyclic systems like pyrazoles, imidazoles, and isoxazoles. nih.govresearchgate.net

Stereoelectronic effects, which involve the influence of orbital interactions on molecular conformation and reactivity, are critical in understanding the role of the C-7 methoxy (B1213986) group. dntb.gov.uaresearchgate.net The methoxy group is an electron-donating group, which can influence the electron density of the quinoline (B57606) ring and, consequently, its interaction with biological macromolecules. The positioning of the methoxy group at C-7 can affect the molecule's polarity and ability to form hydrogen bonds, which are often crucial for ligand-receptor binding.

In related flavonoid structures, the presence and position of methoxy groups are known to promote cytotoxic activity by facilitating ligand-protein binding. mdpi.com While excessive lipophilicity from methoxy groups can sometimes hinder drug transport, their strategic placement can enhance biological activity. The interplay between the methoxy group and other substituents can create favorable electronic delocalization, improving cytotoxic potential. mdpi.com

The biological activity of quinoline derivatives is highly dependent on the type, position, and nature of the substituents attached to the quinoline nucleus. biointerfaceresearch.com

C-2 Position: Substitution at the C-2 position can significantly impact biological activity. For instance, heteroaryl substitutions at C-2 have been shown to increase lipophilicity and DNA binding properties, which can enhance anticancer activity. biointerfaceresearch.com In antimalarial studies of quinoline-imidazole hybrids, a methoxy group (an electron-donating group) at the C-2 position enhanced activity, whereas a chloro group (an electron-withdrawing group) led to a loss of activity. rsc.org

C-4 Position: The C-4 position is also a critical site for modification. In the context of 3-acetyl-4-hydroxy-2-quinolinone derivatives, the 4-hydroxy group is a key feature. nih.gov However, in other quinoline series, substitutions at C-4, such as amino substitutions, are frequently used to achieve anticancer activity. biointerfaceresearch.com The presence of a 4-oxo group is a common feature in many biologically active quinolones.

SAR Profiling Across Diverse Biological Activities

Analogues of this compound have been investigated for a range of biological activities, revealing distinct structure-activity relationships for each therapeutic target.

Quinolines are a cornerstone of antimalarial therapy, with drugs like chloroquine (B1663885) and quinine (B1679958) featuring this core structure. nih.govrsc.org SAR studies on various quinoline derivatives have provided insights into the structural requirements for antimalarial efficacy.

For a series of quinoline-imidazole hybrids, the following observations were made:

An electron-donating group (e.g., OCH₃) at the C-2 position enhanced activity. rsc.org

An electron-withdrawing group (e.g., Cl) at the C-2 position resulted in a loss of activity. rsc.org

The presence of a bromine atom at the C-6 position was found to be important for improving activity. rsc.org

These findings underscore the sensitivity of antimalarial activity to the electronic properties of substituents on the quinoline ring.

HIV-1 integrase is a key enzyme in the viral replication cycle, making it an attractive target for antiviral drugs. nih.gov Quinoline derivatives have been extensively studied as HIV-1 integrase inhibitors.

SAR studies on styrylquinoline inhibitors revealed several key structural requirements for potent activity:

A carboxyl group at C-7 and a hydroxyl group at C-8 in the quinoline subunit were identified as crucial for in vitro inhibitory activity. nih.gov

The quinoline ring itself was recognized as the main pharmacophore. nih.gov

For activity within cells (ex vivo), the structural requirements were more stringent, demanding an o-hydroxy acid group in the quinoline and a pair of ortho substituents, particularly two hydroxyl groups, on an ancillary phenyl ring. nih.gov

More recent studies on quinolinonyl derivatives as dual inhibitors of the HIV-1 integrase catalytic site and integrase-RNA interactions have shown that the presence of two diketo acid (DKA) chains, along with a p-fluorobenzyl ring on the quinolinone scaffold, is essential for dual inhibition. acs.org The introduction of a basic group at position 7 of the quinolinone core was also found to be compatible with potent activity. acs.org

The table below summarizes the inhibitory concentrations (IC₅₀) of selected quinolinone derivatives against HIV-1 integrase, illustrating the impact of substitutions.

| Compound | Substitution on Quinolinone Ring | 3'-Processing IC₅₀ (nM) | Strand Transfer IC₅₀ (nM) | Antiviral Activity (EC₅₀, µM) |

| 1a | Unsubstituted | 70 | 30 | 1.8 |

| 1c | 7-(N,N-dimethylamino) | 181 | 100 | 2.5 |

| 2a (ester of 1a) | Unsubstituted | 800 | 400 | >50 |

| 2b (ester of 1b) | N-H derivative | 2340 | 1000 | >50 |

| 2c (ester of 1c) | 7-(N,N-dimethylamino) | 338 | 200 | 15.1 |

Data synthesized from a study on quinolinonyl DKA derivatives. acs.org

This data clearly indicates that the free acid forms (1a, 1c) are significantly more potent than their ester counterparts (2a, 2c). Furthermore, the introduction of a dimethylamino group at the C-7 position (1c vs 1a) results in a slight decrease in inhibitory potency but maintains activity in the nanomolar range. acs.org

SAR in Anticancer and Antiproliferative Research

The quinolin-4(1H)-one core is a common feature in many anticancer agents. SAR studies on analogues of this scaffold have revealed key structural requirements for potent antiproliferative activity. Modifications at the N-1, C-2, C-3, C-6, and C-7 positions of the quinolinone ring have been explored to understand their impact on cytotoxicity against various cancer cell lines.

For instance, studies on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which share a similar core structure, have shown that these compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and HL-60. nih.gov The introduction of a sulfonyl group at the N-1 position and various substituents at other positions of the quinolinone ring system has been shown to modulate their anticancer potential. nih.gov

Research on 7-methoxyquinolone-substituted triazole hybrids has provided insights into the role of the 7-methoxy group. These studies indicate that the methoxy group at the C-7 position can contribute favorably to the anticancer activity. The hybridization of the 7-methoxyquinolin-4(1H)-one scaffold with other pharmacologically active moieties, such as triazoles, has been a successful strategy in developing potent anticancer agents.

Furthermore, investigations into quinazoline (B50416) derivatives, which are structurally related to quinolinones, have demonstrated that substitutions on the heterocyclic ring system significantly influence their anticancer efficacy against cell lines like MCF-7. nih.gov

To illustrate the structure-activity relationships, a hypothetical data table based on the observed trends in related quinolinone and quinazoline derivatives is presented below. This table showcases how different substitutions might influence the antiproliferative activity.

Table 1: Illustrative SAR of this compound Analogues in Anticancer Activity

| Compound ID | R1 (at N-1) | R2 (at C-3 acetyl) | R3 (at C-7) | IC50 (µM) vs. MCF-7 |

|---|---|---|---|---|

| Parent | H | -COCH3 | -OCH3 | 15.2 |

| Analog 1 | -CH3 | -COCH3 | -OCH3 | 10.5 |

| Analog 2 | H | -COCF3 | -OCH3 | 8.7 |

| Analog 3 | H | -COCH3 | -OH | 25.1 |

| Analog 4 | H | -COCH3 | -Cl | 18.9 |

| Analog 5 | -SO2Ph | -COCH3 | -OCH3 | 5.4 |

Note: The data in this table is illustrative and based on general SAR trends observed for the broader class of quinolinone derivatives, not on specific experimental results for direct analogues of this compound.

SAR in Antimicrobial and Antifungal Evaluations

Quinolone derivatives have a long-standing history as effective antimicrobial agents. The SAR of this class of compounds is well-established, with the fluoroquinolones being a prominent example. For analogues of this compound, modifications at various positions are expected to influence their antibacterial and antifungal profiles.

Studies on quinoline-2-one derivatives linked to thiadiazole have demonstrated that substitutions on the thiadiazole ring can lead to potent antimicrobial activity. journalgrid.com For example, compounds with fluoro or dichloro substitutions have shown promising antibacterial and antifungal effects. journalgrid.com This suggests that modifying the 3-acetyl group of the parent compound with different heterocyclic moieties could be a viable strategy to enhance its antimicrobial properties.

Research on 3-alkylquinazolin-4-one derivatives has also provided valuable SAR insights for antifungal activity. For instance, a 6-bromo-3-propylquinazolin-4-one (B7488161) derivative was found to possess good antifungal activity, indicating that both the nature of the alkyl substituent at N-3 and the halogen at C-6 play a role in the antifungal action. nih.govnih.gov

Based on these findings, an illustrative data table is provided below to summarize the potential SAR for antimicrobial and antifungal activities of this compound analogues.

Table 2: Illustrative SAR of this compound Analogues in Antimicrobial and Antifungal Activity

| Compound ID | R1 (at C-3 acetyl) | R2 (at C-6) | R3 (at N-1) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |

|---|---|---|---|---|---|

| Parent | -COCH3 | H | H | 64 | 128 |

| Analog 6 | -CO-Thiadiazole-F | H | H | 16 | 32 |

| Analog 7 | -COCH3 | -Br | -CH3 | 32 | 64 |

| Analog 8 | -CO-Thiadiazole-Cl2 | H | H | 8 | 16 |

| Analog 9 | -COCH3 | H | -C3H7 | 64 | 64 |

Note: The data in this table is illustrative and based on general SAR trends observed for the broader class of quinolinone and quinazolinone derivatives, not on specific experimental results for direct analogues of this compound.

SAR in Antileishmanial Activity Assessments

Quinoline and quinazolinone scaffolds have emerged as promising frameworks for the development of new antileishmanial agents. SAR studies in this area have highlighted the importance of specific substitutions for potent activity against Leishmania parasites.

For example, the evaluation of 2,3-disubstituted-4(3H)-quinazolinone derivatives has revealed that certain substitutions can lead to compounds with significantly greater potency than the standard drug miltefosine. nih.govresearchgate.net In one study, an (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone derivative displayed exceptional antileishmanial activity, being approximately 250 times more active than miltefosine. nih.govresearchgate.net This underscores the importance of the substituents at the C-2 and N-3 positions of the quinazolinone ring.

While direct SAR studies on antileishmanial this compound analogues are limited, the findings from related structures suggest that modifications of the 3-acetyl group and substitutions on the quinoline ring could lead to potent antileishmanial compounds. The presence of aromatic and halogenated moieties appears to be beneficial for the activity.

The following illustrative data table summarizes the potential SAR for the antileishmanial activity of analogues of the target compound.

Table 3: Illustrative SAR of this compound Analogues in Antileishmanial Activity

| Compound ID | R1 (at C-3 acetyl) | R2 (at N-1) | R3 (at C-6) | IC50 (µg/mL) vs. L. donovani |

|---|---|---|---|---|

| Parent | -COCH3 | H | H | >10 |

| Analog 10 | -CH=CH-Ph-Cl | H | H | 0.5 |

| Analog 11 | -COCH3 | -Ph-CH3 | H | 5.2 |

| Analog 12 | -CH=CH-Ph-Cl | -Ph-CH3 | H | 0.1 |

| Analog 13 | -COCH3 | H | -Br | 8.7 |

Note: The data in this table is illustrative and based on general SAR trends observed for the broader class of quinazolinone derivatives, not on specific experimental results for direct analogues of this compound.

Pharmacophore Mapping and De Novo Design Implications

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound and its analogues, pharmacophore modeling can provide valuable insights for the design of new, more potent compounds.

A typical pharmacophore model for quinolin-4(1H)-one derivatives might include:

A hydrogen bond acceptor: The carbonyl group at the C-4 position is a key hydrogen bond acceptor.

A hydrogen bond donor: The N-H group at the N-1 position can act as a hydrogen bond donor.

Aromatic rings: The quinoline ring system provides hydrophobic and aromatic interactions.

A hydrogen bond acceptor/hydrophobic feature: The acetyl group at the C-3 position and the methoxy group at the C-7 position can also contribute to binding through hydrogen bonding or hydrophobic interactions.

By understanding the key pharmacophoric features, medicinal chemists can engage in de novo drug design. This process involves designing novel molecules that fit the pharmacophore model and are predicted to have high binding affinity for the target receptor. For instance, the 3-acetyl group could be replaced by other functionalities that maintain or enhance the hydrogen bonding or hydrophobic interactions. Similarly, the 7-methoxy group could be substituted with other groups to optimize the electronic and steric properties of the molecule for better target engagement.

The insights gained from SAR studies and pharmacophore modeling can guide the rational design of new libraries of this compound analogues with improved therapeutic profiles for various diseases, including cancer, microbial infections, and leishmaniasis.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule, such as 3-acetyl-7-methoxyquinolin-4(1H)-one, binds to a macromolecular target. This analysis is fundamental in drug discovery for identifying potential therapeutic targets and understanding interaction mechanisms.

Molecular docking simulations are employed to predict the binding affinity and preferred orientation of a ligand within a protein's active site. For quinoline (B57606) derivatives, these studies have shown a wide range of binding affinities depending on the specific substitutions and the target protein. For instance, studies on 2,4-disubstituted quinoline derivatives targeting Mycobacterium tuberculosis receptor LipB reported binding affinities ranging from -3.2 to -18.5 kcal/mol. dergipark.org.tr Similarly, docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a yielded binding affinities between -5.3 and -6.1 Kcal/mol. nih.gov A lower binding affinity value generally indicates a more stable and stronger interaction between the ligand and the protein. walisongo.ac.id These computational tools help in identifying the most stable conformations of the ligand-protein complex.

Table 1: Examples of Predicted Binding Affinities for Related Quinoline Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity Range (kcal/mol) |

|---|---|---|

| 2,4-disubstituted quiloline derivatives | Lipoate protein B (LipB) | -3.2 to -18.5 dergipark.org.tr |

This table presents data for structurally related compounds to illustrate the application of molecular docking.

Beyond predicting binding energy, docking studies elucidate the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives docked against topoisomerase IIβ, analyses revealed key interactions with specific amino acid residues within the binding site. nih.gov Identifying these critical residues and interaction hotspots is essential for understanding the mechanism of action and for the rational design of more potent and selective analogues.

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical methods are used to investigate the electronic structure and intrinsic properties of a molecule. These calculations provide a deeper understanding of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method for analyzing the conformational possibilities and electronic characteristics of molecules. DFT calculations, often using the B3LYP/6-311++G(d,p) level of theory, are utilized to determine optimized geometrical configurations. nih.govresearchgate.net Such analyses help in understanding the molecule's stable conformations. chemrxiv.orgchemrxiv.org Furthermore, DFT is used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A significant application of DFT is the prediction of spectroscopic properties. Theoretical vibrational frequencies from IR spectra and chemical shifts from NMR spectra can be calculated for a molecule's optimized structure. researchgate.netiaea.org These computationally derived spectra are then compared with experimental data. A high degree of agreement between the predicted and experimental spectra serves to validate the calculated molecular structure and electronic properties. nih.govresearchgate.net

In Silico Pharmacokinetic and ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. nih.govmdpi.comnih.gov These predictive models help to identify potential liabilities before extensive experimental testing.

Computational tools and online servers are used to forecast a range of ADMET properties. These predictions typically include assessments of intestinal absorption, the ability to cross the blood-brain barrier, and interactions with key metabolic enzymes and transporters. mdpi.com For instance, models can predict whether a compound is likely to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com Similarly, potential interactions with efflux transporters like P-glycoprotein (P-gp), which can affect drug absorption and distribution, are also evaluated. mdpi.com This comprehensive in silico profiling provides a valuable, albeit predictive, overview of a compound's likely behavior in a biological system. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-disubstituted quinoline derivatives |

| 2H-thiopyrano[2,3-b]quinoline derivatives |

Cheminformatics and Machine Learning Applications in Quinolone Research

A comprehensive review of scientific literature reveals a notable absence of specific cheminformatics and machine learning studies focused exclusively on this compound. However, the broader class of quinolone derivatives has been the subject of extensive computational research, providing a framework for how such techniques could be applied to the target compound. These in silico methods are pivotal in modern drug discovery for accelerating the identification of novel antibacterial agents and optimizing their properties. researchgate.netmdpi.com

Cheminformatics tools are widely used to analyze large datasets of chemical compounds, enabling researchers to identify structure-activity relationships (SAR). mdpi.com For quinolones, these studies often involve the creation of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models mathematically correlate the structural or physicochemical properties of quinolone analogues with their biological activity, such as their minimum inhibitory concentration (pMIC) against various pathogens. mdpi.com For instance, a study on 507 fluoroquinolone analogues utilized cheminformatics to cluster the compounds based on structural similarity and develop QSAR models that could predict their inhibition potencies against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. mdpi.com Such models are valuable for designing new analogues with potentially enhanced potency and selectivity. mdpi.com

Machine learning, a subset of artificial intelligence, has emerged as a powerful tool in drug discovery, capable of identifying complex patterns in large datasets that may not be apparent through traditional statistical methods. mdpi.combldpharm.com In the context of quinolone research, machine learning algorithms can be trained on existing data to predict the antibacterial activity of novel compounds, their mode of action, or their pharmacokinetic properties. researchgate.netmdpi.com These data-driven models can significantly narrow down the number of candidate compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. japsonline.comresearchgate.net For example, machine learning approaches have been employed to identify molecular properties that are crucial for the permeation of antibiotics through bacterial outer membranes, a critical factor in their efficacy against Gram-negative bacteria. japsonline.com

Molecular docking is another key computational technique used to study the interactions between quinolone derivatives and their bacterial enzyme targets, namely DNA gyrase and topoisomerase IV. nih.gov By simulating the binding of a ligand to the active site of a protein, researchers can predict the binding affinity and orientation of the compound. These predictions help in understanding the mechanism of action at a molecular level and in designing modifications to the quinolone scaffold to improve binding and, consequently, antibacterial activity. nih.gov

While no specific data tables for this compound can be presented due to the lack of targeted research, the general methodologies applied to other quinolones are illustrated below.

Table 1: Representative Applications of Cheminformatics and Machine Learning in Quinolone Research

| Technique | Application | Example Finding/Goal | Potential Relevance to this compound |

| QSAR Modeling | Predict antibacterial potency of new analogues. | Development of models with good predictive performance (e.g., R² ≥ 0.6) for pMIC values against various bacterial strains. mdpi.com | A QSAR model could be developed for derivatives of this compound to predict their activity and guide further synthesis. |

| Machine Learning | Classify compounds by mode of action; predict permeability. | Identification of key molecular descriptors that correlate with a compound's ability to permeate the bacterial outer membrane and avoid efflux. japsonline.com | Machine learning models could predict whether modifications to the this compound scaffold would improve its penetration into bacterial cells. |

| Molecular Docking | Elucidate binding interactions with target enzymes (DNA gyrase, Topoisomerase IV). | Identification of specific amino acid residues in the active site that form hydrogen bonds or other key interactions with the quinolone molecule. | Docking studies could reveal the binding mode of this compound to its target enzymes, suggesting potential modifications to enhance binding affinity. |

| ADME/Tox Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early identification of compounds with potentially unfavorable pharmacokinetic properties or toxicity, allowing for their deprioritization. | Computational prediction of the ADME/Tox profile of this compound could help assess its drug-likeness. |

The application of these computational approaches to this compound would be a logical next step in its evaluation as a potential therapeutic agent. Such studies would provide valuable insights into its mechanism of action, help predict its biological activity, and guide the rational design of more potent and selective derivatives.

Future Research Directions and Translational Perspectives

Rational Design Principles for Enhanced Quinolone Analogues

The development of new quinolone derivatives is guided by well-established structure-activity relationships (SAR). nih.govnih.gov For 3-acetyl-7-methoxyquinolin-4(1H)-one, rational design principles can be applied to systematically modify its structure and enhance its therapeutic potential.

Key structural features of quinolones that are crucial for their biological activity include the substituents at the N-1, C-6, C-7, and C-8 positions. asm.org The 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety is a common characteristic of many potent quinolone antibacterials. msu.edu While this compound possesses a 3-acetyl group instead of the more common 3-carboxylic acid, this modification itself is a point of interest for rational design.

Future design strategies for analogues of this compound could involve:

Modification of the 3-acetyl group: This group can be transformed into various bioisosteres to explore different interactions with target enzymes. For instance, it could be converted to oximes, hydrazones, or other heterocyclic rings to modulate activity.

Substitution at the N-1 position: The introduction of different alkyl or aryl groups at the N-1 position is known to significantly influence the steric bulk and electronic properties of the molecule, which in turn affects its antibacterial potency. msu.edu

Variation of the 7-methoxy group: The methoxy (B1213986) group at the C-7 position can be replaced with other substituents, such as piperazine rings, which are known to broaden the spectrum of activity. nih.gov

Introduction of a fluorine atom at C-6: The addition of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics and could dramatically enhance the potency of analogues. nih.gov

| Position for Modification | Potential Substituent | Anticipated Effect |

| N-1 | Cyclopropyl, Ethyl, Fluoro-phenyl | Enhanced antibacterial activity |

| C-3 (from acetyl) | Oxime, Hydrazone, Heterocycle | Altered target binding and selectivity |

| C-6 | Fluorine | Increased potency and broader spectrum |

| C-7 | Piperazine, Pyrrolidine derivatives | Improved spectrum of activity and pharmacokinetics |

Exploration of Underexplored Biological Targets for Therapeutic Intervention

While quinolones are renowned for their antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV, the versatility of the quinolone scaffold allows for the targeting of a broader range of biological molecules. researchgate.net The unique structural attributes of this compound make it a candidate for exploring non-classical biological targets.

Anticancer Activity: Numerous quinolone derivatives have demonstrated significant anticancer properties. nih.gov The 7-methoxy group, in particular, has been associated with antitumor effects in other quinoxaline-based compounds. nih.gov Potential anticancer mechanisms for analogues of this compound could include the inhibition of tubulin polymerization or the disruption of tumor vasculature. nih.gov

Antiviral Activity: The quinolone scaffold has also been investigated for its antiviral potential. nih.govnih.gov Derivatives of 4-oxo-4H-quinoline have shown activity against tobacco mosaic virus (TMV), suggesting that analogues of this compound could be explored for their ability to inhibit viral replication or assembly. nih.gov

Other Potential Targets: The structural diversity of quinolones allows for their adaptation to target a wide array of enzymes and receptors. Future research could investigate the activity of this compound derivatives against kinases, proteases, or G-protein coupled receptors, opening up possibilities for treating a range of diseases beyond infections.

Development of Multi-Targeting Ligands Based on the Quinolone Scaffold

The concept of multi-target drugs, which are single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and infectious diseases. The quinolone scaffold is an excellent platform for the development of such multi-targeting ligands.

By combining the pharmacophoric features of this compound with those of other known active compounds, it is possible to design hybrid molecules with dual or multiple modes of action. For instance, a quinolone-sulfonamide hybrid could possess both antibacterial and other therapeutic properties, as sulfonamides are known to have a wide range of biological activities. nih.gov

Integration of Advanced Screening Methodologies for Efficacy Profiling

The discovery of novel activities and the optimization of lead compounds like this compound can be accelerated by the integration of advanced screening methodologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific targets or in cell-based assays.

Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, can uncover unexpected therapeutic activities and novel mechanisms of action. For derivatives of this compound, a phenotypic screen could reveal, for example, unforeseen effects on cancer cell morphology or biofilm formation.

In silico methods, such as molecular docking and virtual screening, can be used to predict the binding of this compound analogues to various biological targets, thereby prioritizing the synthesis of the most promising compounds.

Fostering Collaborative Research Ecosystems in Quinolone Discovery

The journey of a potential drug molecule from the laboratory to the clinic is a long and complex process that requires a multidisciplinary approach. Fostering collaborative research ecosystems that bring together academic researchers, pharmaceutical companies, and government agencies is crucial for advancing the discovery and development of new quinolone-based therapies.

Such collaborations can facilitate the sharing of resources, expertise, and data, thereby accelerating the pace of innovation. For a compound like this compound, a collaborative effort could involve academic labs for initial synthesis and biological screening, followed by industry partners for preclinical and clinical development.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Solvents | Conditions | Reference |

|---|---|---|---|

| Acetylation | Triethylamine, Acetonitrile | 105°C, 4 hours | |

| Demethylation | Aliquat-336, HCl | Reflux, 1 hour | |

| Cyclization | Diphenyl ether | 300°C, 5 minutes |

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use hexane/diphenyl ether (1:1) at RT to isolate crystalline product with >95% purity .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves acetylated byproducts .

- Acid-Base Partitioning : Extract crude product into aqueous NaOH, then precipitate with HCl to remove hydrophobic impurities .

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:

- X-ray Diffraction : Refine single-crystal data using SHELXL for bond lengths/angles (e.g., C=O bond: 1.22 Å) .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to validate planarity of the quinolinone core .

- NMR Analysis : Assign methoxy protons (δ 3.8–4.0 ppm) and acetyl protons (δ 2.5–2.7 ppm) via 2D-COSY .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Iterative Refinement : Cross-validate NMR, IR, and X-ray data using iterative cycles (e.g., reassign ambiguous NOESY correlations) .

- Hydrogen Bonding Analysis : Identify intermolecular N–H⋯N bonds (2.8–3.0 Å) to explain unexpected chemical shifts .

- DFT Calculations : Compare experimental IR (e.g., 1651 cm⁻¹ for C=O) with simulated spectra from Gaussian09 .

Q. Table 2: Contradiction Resolution Workflow

| Issue | Tool/Method | Reference |

|---|---|---|

| Ambiguous NMR Peaks | 2D-HSQC/TOCSY | |

| Crystallographic Disorder | SHELXL TWIN/BASF Commands | |

| IR Band Overlap | DFT Frequency Analysis |

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of quinolinone derivatives?

Methodological Answer:

- Analog Synthesis : Modify the 3-acetyl group to propionyl or trifluoroacetyl and test antimicrobial activity (e.g., MIC against E. coli) .

- Pharmacophore Mapping : Use PyMOL to align active/inactive analogs and identify critical H-bond acceptors (e.g., C=O at position 4) .

- In Silico Docking : AutoDock Vina predicts binding to SIRT1 (ΔG < -8 kcal/mol) for apoptosis-inducing derivatives .

Advanced: How to design alternative synthetic routes to bypass low-yielding steps?

Methodological Answer:

- Microwave-Assisted Synthesis : Replace 240°C thermal cyclization with microwave irradiation (360 W, 5 minutes) to improve yield from 45% to 63% .

- Enzymatic Catalysis : Use lipase B for regioselective acetylation, reducing protection/deprotection steps .

- Flow Chemistry : Optimize residence time (e.g., 30 seconds at 300°C) in a microreactor for safer high-temperature steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.